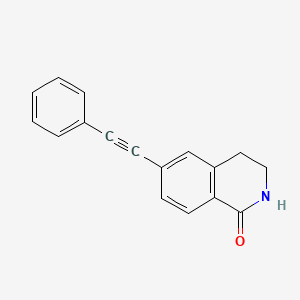

VU0240382

説明

特性

CAS番号 |

1092550-36-1 |

|---|---|

分子式 |

C17H13NO |

分子量 |

247.3 |

IUPAC名 |

6-(2-phenylethynyl)-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C17H13NO/c19-17-16-9-8-14(12-15(16)10-11-18-17)7-6-13-4-2-1-3-5-13/h1-5,8-9,12H,10-11H2,(H,18,19) |

InChIキー |

BOVJHNHRQNCDEQ-UHFFFAOYSA-N |

SMILES |

C1CNC(=O)C2=C1C=C(C=C2)C#CC3=CC=CC=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

VU0240382, VU-0240382, VU 0240382 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU0240382, a Positive Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0240382 is a chemical probe that has been characterized as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). Contrary to potential initial hypotheses, extensive research has demonstrated its selective activity at this G-protein coupled receptor, with no substantiated evidence of it acting as a K-ATP channel activator. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mGlu5 signaling, relevant quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation of mGlu5

This compound enhances the activity of the mGlu5 receptor by binding to an allosteric site, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event does not activate the receptor on its own but potentiates the receptor's response to glutamate. This potentiation leads to an amplification of the intracellular signaling cascades initiated by mGlu5 activation.

The primary signaling pathway associated with mGlu5 activation involves the Gαq protein. Upon glutamate binding to the receptor, and in the presence of this compound, the potentiation of Gαq activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity as an mGlu5 PAM. This data is essential for understanding its potency and efficacy in modulating mGlu5 signaling.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (for potentiation of glutamate response) | ~1.3 µM | HEK293 cells expressing rat mGlu5 | Calcium mobilization assay | [1] |

| Fold Potentiation (at 10 µM) | ~5-fold shift in glutamate EC50 | HEK293 cells expressing rat mGlu5 | Calcium mobilization assay | [1] |

| Intrinsic Agonist Activity | None observed | HEK293 cells expressing rat mGlu5 | Calcium mobilization assay | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice for heterologous expression of GPCRs due to their robust growth and high transfection efficiency.

-

Transfection: Cells are transiently or stably transfected with a plasmid encoding the rat mGlu5 receptor using standard transfection reagents like Lipofectamine. Stably transfected cell lines expressing the receptor at a consistent level are often preferred for pharmacological assays to ensure reproducibility.

Calcium Mobilization Assay

This is the primary functional assay used to quantify the activity of mGlu5 PAMs.

-

Cell Plating: Transfected HEK293 cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.

-

Compound Addition: The plate is then placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of this compound at various concentrations.

-

Glutamate Stimulation: After a brief incubation with the PAM, a sub-maximal concentration of glutamate (typically the EC20 concentration, which is the concentration that gives 20% of the maximal response) is added to the wells.

-

Data Acquisition: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time. The peak fluorescence response is used for data analysis.

-

Data Analysis: Concentration-response curves are generated by plotting the peak fluorescence response against the logarithm of the this compound concentration. The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described.

Caption: Signaling pathway of mGlu5 activation potentiated by this compound.

Caption: Experimental workflow for the calcium mobilization assay.

Conclusion

This compound serves as a valuable research tool for studying the physiological and pathophysiological roles of the mGlu5 receptor. Its mechanism as a positive allosteric modulator allows for the amplification of endogenous glutamate signaling, providing a more nuanced approach to receptor modulation compared to direct agonists. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and in the broader field of GPCR pharmacology. It is critical to recognize this compound's established role as an mGlu5 PAM and to disregard any unsubstantiated claims of its activity on other targets such as K-ATP channels.

References

VU0240382: A Selective mGluR5 Positive Allosteric Modulator - A Technical Overview

Introduction

Metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G-protein coupled receptor, is a key player in excitatory synaptic transmission and neuronal plasticity. Its role in various neurological and psychiatric disorders has made it a significant target for therapeutic intervention. Positive allosteric modulators (PAMs) of mGluR5 offer a nuanced approach to enhancing receptor function, potentiating the effects of the endogenous ligand, glutamate, rather than directly activating the receptor. This technical guide provides a comprehensive overview of VU0240382, a selective mGluR5 PAM, focusing on its pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates.

While specific data for "this compound" is not available in the public domain, this guide will utilize data from the well-characterized and structurally related mGluR5 PAM, VU-29 , developed at Vanderbilt University, as a representative example of this compound class. It is highly probable that this compound shares a similar pharmacological profile and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for the representative mGluR5 PAM, VU-29.

Table 1: In Vitro Potency of VU-29

| Parameter | Value | Assay System |

| EC50 (DHPG alone) | 8 ± 1.6 µM | Phosphoinositide (PI) hydrolysis in rat hippocampal slices |

| EC50 (DHPG + VU-29) | 4.5 ± 1 µM | Phosphoinositide (PI) hydrolysis in rat hippocampal slices |

| Maximum Response (DHPG + VU-29) | 138 ± 12% | Phosphoinositide (PI) hydrolysis in rat hippocampal slices |

DHPG: (S)-3,5-Dihydroxyphenylglycine, a group I mGluR agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Phosphoinositide (PI) Hydrolysis Assay in Rat Hippocampal Slices

This assay is a functional measure of Gq-coupled GPCR activation, such as mGluR5.

1. Tissue Preparation:

- Hippocampi are dissected from adult rats and sliced into 400 µm sections using a McIlwain tissue chopper.

- Slices are pre-incubated in oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1.3 MgSO4, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose at room temperature for at least 1 hour.

2. Radiolabeling:

- Slices are transferred to aCSF containing 0.5 mCi/ml [3H]myo-inositol and incubated for 3 hours at 37°C with continuous oxygenation.

3. Assay Procedure:

- After labeling, slices are washed with aCSF containing 10 mM LiCl to inhibit inositol (B14025) monophosphatase.

- Slices are then incubated with various concentrations of the agonist (DHPG) in the presence or absence of VU-29 for 45 minutes at 37°C.

- The reaction is terminated by the addition of 1 M HCl.

4. Measurement of [3H]Inositol Phosphates:

- The samples are homogenized and centrifuged.

- The supernatant, containing the inositol phosphates, is applied to Dowex AG1-X8 anion-exchange columns.

- The columns are washed, and the [3H]inositol phosphates are eluted with 1 M ammonium (B1175870) formate/0.1 M formic acid.

- The eluate is mixed with scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.

5. Data Analysis:

- Data are normalized to the response of a maximal agonist concentration and fitted to a sigmoidal concentration-response curve using non-linear regression to determine EC50 and maximal response values.

Electrophysiology in Hippocampal Slices: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

These experiments assess the effect of mGluR5 PAMs on synaptic plasticity.

1. Slice Preparation:

- Transverse hippocampal slices (400 µm) are prepared from adult rats and maintained in an interface chamber perfused with oxygenated aCSF at 32°C.

2. Recording:

- Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.

- Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar tungsten electrode.

3. LTP Induction:

- A stable baseline of fEPSPs is recorded for at least 20 minutes.

- Theta-burst stimulation (TBS), a high-frequency stimulation protocol, is delivered to induce LTP. The effect of VU-29 is assessed by applying it before and during TBS.

4. LTD Induction:

- For chemically-induced LTD, a stable baseline is recorded, followed by the application of the group I mGluR agonist DHPG in the presence or absence of VU-29.

- For stimulus-induced LTD, paired-pulse low-frequency stimulation is delivered.

5. Data Analysis:

- The slope of the fEPSP is measured and expressed as a percentage of the pre-stimulation baseline. The magnitude of LTP or LTD is quantified by comparing the average fEPSP slope during the last 10 minutes of the recording to the baseline.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows.

mGluR5 Signaling Pathway

Caption: mGluR5 signaling cascade initiated by glutamate and potentiated by this compound.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of a novel mGluR5 PAM.

Logical Relationship of Positive Allosteric Modulation

Caption: Logical relationship of mGluR5 positive allosteric modulation by this compound.

Unveiling VU0240382: A Technical Guide for Researchers

For Immediate Release

Nashville, TN - VU0240382, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), is a compound of significant interest in the fields of neuroscience and drug discovery. This technical guide provides an in-depth overview of its chemical structure, properties, and its role in modulating M1 receptor signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is chemically identified as N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1][2]thiadiazole-4-sulfonamide. Its unique structure is central to its function as a highly selective M1 PAM.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₁N₅O₃S₂ |

| Molecular Weight | 443.55 g/mol |

| CAS Number | 1092550-36-1 |

| IUPAC Name | N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1][2]thiadiazole-4-sulfonamide |

| SMILES | O=C(NCCS(=O)(=O)c1cccc2nsnc12)N1CCN(CC1)c1ccncc1 |

| InChI | InChI=1S/C20H21N5O3S2/c26-19(23-8-9-24(10-6-23)18-4-1-16-2-5-18)11-12-22-30(27,28)17-7-3-13-14-21-29-25-15(13)14/h1-5,7H,6,8-12H2,(H,22,26) |

Mechanism of Action: M1 Receptor Signaling Pathway

This compound functions as a positive allosteric modulator, meaning it binds to a site on the M1 receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh). This binding potentiates the receptor's response to ACh, enhancing downstream signaling cascades. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins.

Upon activation by acetylcholine and potentiation by this compound, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events are crucial for various cellular processes, including neuronal excitability, synaptic plasticity, and cognitive functions.

Caption: M1 Receptor Signaling Pathway Modulated by this compound.

Experimental Protocols

A fundamental experiment to characterize the activity of this compound is the in vitro measurement of its potentiation of acetylcholine-induced calcium mobilization in cells expressing the M1 receptor.

Experimental Workflow: In Vitro Calcium Mobilization Assay

References

An In-Depth Technical Guide to the Synthesis and Characterization of VU0240382, a Selective mGlu5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of VU0240382, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). This compound serves as a valuable research tool for studying the physiological roles of mGlu5 and holds potential for the development of novel therapeutics for central nervous system (CNS) disorders. This document details the chemical synthesis, experimental protocols for in vitro and in vivo characterization, and summarizes the key quantitative data. Signaling pathways and experimental workflows are illustrated using diagrams to enhance understanding.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome. Positive allosteric modulators of mGlu5 offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby providing a more nuanced modulation of receptor activity compared to direct agonists.

This compound has been identified as a "pure" mGlu5 PAM, meaning it potentiates the receptor's response to glutamate without demonstrating intrinsic agonist activity on its own.[1] This property makes it a particularly useful tool for dissecting the specific consequences of mGlu5 potentiation in various physiological and pathological contexts.

Chemical Synthesis

The synthesis of this compound and its analogs is based on a biaryl acetylene (B1199291) scaffold.[1] While the exact, step-by-step synthesis of this compound is detailed in the primary literature, a representative synthetic scheme for this class of compounds is presented below. The synthesis generally involves a Sonogashira coupling reaction to construct the core biaryl acetylene structure, followed by modifications to introduce the desired functional groups.

Representative Synthesis of the Biaryl Acetylene Scaffold:

-

Step 1: Sonogashira Coupling. A key step involves the palladium-catalyzed cross-coupling of a suitable aryl halide with an acetylene derivative to form the core structure.

-

Step 2: Functional Group Interconversion. Subsequent steps typically involve standard functional group manipulations to install the requisite side chains and achieve the final structure of this compound.

Researchers should refer to the primary literature, specifically publications by Williams et al. (2011), for the detailed experimental procedures, including reagents, reaction conditions, and purification methods.[1]

In Vitro Characterization

The in vitro characterization of this compound is essential to determine its potency, selectivity, and mechanism of action at the mGlu5 receptor. Key experiments include calcium mobilization assays and selectivity profiling.

Calcium Mobilization Assay

This assay is a primary method for quantifying the potency and efficacy of mGlu5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing the mGlu5 receptor.

Experimental Protocol:

-

Cell Culture: Human embryonic kidney (HEK) cells stably expressing the rat mGlu5 receptor are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[1]

-

Dye Loading: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound, diluted to the desired concentrations, is added to the cells.

-

Agonist Stimulation: After a short incubation with the PAM, an EC20 concentration of glutamate (the concentration that elicits 20% of the maximal response) is added to stimulate the receptor.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and maximal potentiation (efficacy) of this compound.

Selectivity Profiling

To ensure that the observed effects are specific to mGlu5, this compound is tested against other mGlu receptor subtypes.

Experimental Protocol:

-

Cell Lines: A panel of cell lines, each expressing a different mGlu receptor subtype (mGlu1-4, 6-8), is utilized.

-

Assay Performance: Calcium mobilization or other appropriate functional assays are performed for each receptor subtype in the presence of this compound.

-

Data Analysis: The activity of this compound at each mGlu receptor subtype is compared to its activity at mGlu5 to determine its selectivity profile. This compound has been shown to be highly selective for mGlu5.[1]

Table 1: In Vitro Characterization of this compound

| Parameter | Value | Assay | Reference |

| mGlu5 Potency (pEC50) | 7.4 | Calcium Mobilization (rat mGlu5) | [2] |

| Mechanism of Action | Pure Positive Allosteric Modulator | Calcium Mobilization | [1] |

| Selectivity | High for mGlu5 over other mGlu subtypes | Functional Assays in various cell lines | [1] |

In Vivo Characterization

In vivo studies are crucial to assess the pharmacokinetic properties and physiological effects of this compound in a whole-organism context. A key behavioral model used to evaluate the antipsychotic-like potential of mGlu5 PAMs is the reversal of amphetamine-induced hyperlocomotion.

Reversal of Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to attenuate the psychostimulant effects of amphetamine, which is predictive of antipsychotic efficacy.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas).

-

Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneally, i.p.) at various doses.

-

Amphetamine Challenge: After a predetermined pretreatment time, animals are challenged with amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.

-

Locomotor Activity Monitoring: Locomotor activity is recorded for a specified period using automated activity monitors.

-

Data Analysis: The locomotor activity of animals treated with this compound is compared to that of vehicle-treated controls to determine if the compound can reverse the amphetamine-induced hyperlocomotion. Interestingly, while structurally related mGlu5 PAMs show efficacy in this model, this compound did not significantly reverse amphetamine-induced hyperlocomotion, which may be related to its pharmacokinetic properties.[3]

Table 2: In Vivo Characterization of this compound

| Parameter | Result | Animal Model | Reference |

| Reversal of Amphetamine-Induced Hyperlocomotion | No significant reversal at tested doses. | Rat | [3] |

| Brain Exposure | Low unbound fraction in the brain after systemic administration. | Rat | [3] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: mGlu5 Receptor Signaling Pathway.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This compound is a well-characterized, selective, and pure positive allosteric modulator of the mGlu5 receptor. Its synthesis and characterization have been described in the scientific literature, providing a solid foundation for its use in CNS research. The detailed protocols and data summarized in this guide are intended to facilitate the effective utilization of this compound as a research tool to further elucidate the role of mGlu5 in health and disease, and to aid in the development of novel therapeutic agents targeting this important receptor. While its in vivo efficacy may be limited by its pharmacokinetic profile, it remains an invaluable in vitro tool compound.

References

- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VU0240382: A Kir6.2/SUR1 Potassium Channel Opener

CAS Number: 1092550-36-1

This technical guide provides a comprehensive overview of VU0240382, a potent and selective opener of the Kir6.2/SUR1 ATP-sensitive potassium (K-ATP) channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.

Core Compound Information

This compound belongs to a novel chemical scaffold of Kir6.2/SUR1 channel openers identified through a high-throughput screening (HTS) campaign.[1] These channels, composed of the inward-rectifier potassium channel pore-forming subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1) regulatory subunit, are crucial metabolic sensors, particularly in pancreatic β-cells where they regulate insulin (B600854) secretion.[1][2]

Quantitative Pharmacological Data

While specific quantitative data for this compound is not publicly available, extensive data exists for structurally related analogs discovered in the same screening campaign. The following table summarizes the potency of these related compounds on the Kir6.2/SUR1 channel, as determined by a thallium flux assay.[1]

| Compound ID | Kir6.2/SUR1 EC50 (µM) | Kir6.1/SUR2B EC50 (µM) |

| VU6051545 | 0.10 ± 0.01 (n=3) | inactive |

| VU6050332 | 0.57 ± 0.02 (n=3) | inactive |

These analogs demonstrate high potency and selectivity for the Kir6.2/SUR1 channel subtype over the Kir6.1/SUR2B subtype found in vascular smooth muscle.[1]

Experimental Protocols

The pharmacological characterization of this compound and its analogs was primarily conducted using a high-throughput thallium flux assay.

High-Throughput Thallium Flux Assay

This assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through open Kir6.2/SUR1 channels in a cell-based system. An increase in intracellular Tl+ is detected by a fluorescent dye, providing a quantitative measure of channel opening.

Cell Line:

-

T-REx-HEK293 cells stably expressing the Kir6.2/SUR1 channel.

Assay Procedure:

-

Cell Plating: Cells are seeded into 384-well plates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Addition: Compounds, including this compound or its analogs, are added at various concentrations.

-

Thallium Stimulation: A stimulus buffer containing thallium is added to the wells.

-

Fluorescence Reading: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of thallium flux is calculated, and concentration-response curves are generated to determine EC50 values.

The workflow for this high-throughput screening is depicted below.

Signaling Pathway

This compound acts as an opener of the Kir6.2/SUR1 K-ATP channel. In its primary physiological context, the pancreatic β-cell, the opening of this channel leads to membrane hyperpolarization, which in turn inhibits insulin secretion.

The signaling cascade is as follows:

-

Binding: this compound binds to the Kir6.2/SUR1 channel complex.

-

Channel Opening: This binding event promotes the open conformation of the channel pore.

-

Potassium Efflux: The open channel allows for the efflux of potassium ions (K+) from the cell, following its electrochemical gradient.

-

Hyperpolarization: The outward flow of positive charge leads to hyperpolarization of the cell membrane.

-

Inhibition of Calcium Influx: Membrane hyperpolarization prevents the opening of voltage-gated calcium channels (VGCCs).

-

Reduced Insulin Secretion: The lack of calcium influx inhibits the exocytosis of insulin-containing granules.

This pathway is visualized in the following diagram:

References

Potential Therapeutic Applications of KCC2 Potentiators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The K+/Cl- cotransporter 2 (KCC2), a neuron-specific chloride extruder, is a critical regulator of inhibitory neurotransmission in the central nervous system (CNS). Dysregulation of KCC2 function has been implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and Rett syndrome. Consequently, the potentiation of KCC2 activity has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the potential therapeutic applications of KCC2 potentiators, with a focus on the pioneering research conducted at Vanderbilt University. While the specific compound VU0240382 remains to be fully characterized in publicly available literature, this document will leverage data from closely related, well-documented KCC2 potentiators from the same research program, such as VU0500469, to illustrate the core concepts, experimental methodologies, and potential therapeutic pathways.

Introduction: The Critical Role of KCC2 in Neuronal Inhibition

In the mature CNS, the neurotransmitter GABA (gamma-aminobutyric acid) primarily mediates inhibitory signals. This inhibition is dependent on a low intracellular chloride concentration ([Cl-]i), which is actively maintained by the neuron-specific K-Cl cotransporter 2 (KCC2). By extruding chloride ions from the neuron, KCC2 ensures that the activation of GABAA receptors leads to an influx of chloride, hyperpolarizing the neuron and thus inhibiting its firing.

Disruption of KCC2 function leads to an accumulation of intracellular chloride, which can paradoxically cause GABAergic signaling to become excitatory. This pathological shift is a common feature in various neurological disorders, making KCC2 an attractive therapeutic target. The development of small molecule potentiators of KCC2 aims to restore its normal function, thereby re-establishing proper inhibitory tone in the CNS.

The KCC2 Signaling Pathway and Therapeutic Intervention

The activity of KCC2 is tightly regulated by a complex signaling network, primarily involving site-specific phosphorylation.[1][2][3][4] Phosphorylation at different sites can either enhance or inhibit KCC2 activity, influencing its surface expression and transport efficacy. Small molecule potentiators can directly or indirectly modulate these signaling pathways to enhance KCC2 function.

Experimental Protocols for KCC2 Modulator Discovery and Characterization

The identification and validation of novel KCC2 potentiators involve a multi-step screening cascade, employing a variety of in vitro assays.

High-Throughput Screening (HTS) for KCC2 Potentiators

A common HTS approach utilizes a cell line stably expressing KCC2 and a fluorescent chloride sensor, such as the SuperClomeleon sensor. This allows for the rapid assessment of thousands of compounds on KCC2-mediated chloride flux.

Experimental Workflow:

In Vitro Assays for Hit Validation and Characterization

Promising hits from the HTS are further validated and characterized using a series of in vitro assays to confirm their mechanism of action and selectivity.

Table 1: Key In Vitro Assays for KCC2 Potentiator Characterization

| Assay Name | Principle | Cell Type | Readout | Purpose |

| Chloride (Cl-) Flux Assay | Measures changes in intracellular Cl- concentration using a fluorescent sensor (e.g., SuperClomeleon) in response to a Cl- gradient. | HEK293 cells expressing KCC2 | Fluorescence ratio (YFP/CFP) | Primary screen and confirmation of KCC2 potentiation. |

| Thallium (Tl+) Influx Assay | Tl+ can permeate through K+ channels and transporters. KCC2-mediated Tl+ influx is measured using a Tl+-sensitive fluorescent dye. | HEK293 cells expressing KCC2 | Fluorescence intensity | Orthogonal assay to confirm KCC2-dependent activity. |

| Rubidium (Rb+) Efflux Assay | Measures the efflux of the K+ congener 86Rb+ from cells, which is coupled to Cl- efflux by KCC2. | HEK293 cells expressing KCC2 | Scintillation counting | Quantitative measure of KCC2 transport activity. |

| Electrophysiology (Gramicidin-perforated patch-clamp) | Measures the GABA reversal potential (EGABA) in neurons. A more negative EGABA indicates lower intracellular Cl- and enhanced KCC2 activity. | Primary neuronal cultures | Reversal potential (mV) | Functional assessment of KCC2 potentiation in a native neuronal context. |

| Selectivity Assays | Similar flux assays performed in cells expressing other cation-chloride cotransporters, such as NKCC1. | HEK293 cells expressing NKCC1 | Fluorescence or radioactivity | Determine selectivity of the compound for KCC2 over other transporters. |

Quantitative Data for Representative KCC2 Potentiators

While specific data for this compound is not publicly available, the following table summarizes the kind of quantitative data that is generated for lead compounds in the Vanderbilt KCC2 modulator program, using VU0500469 as an example.

Table 2: Pharmacological Profile of a Representative KCC2 Potentiator (VU0500469)

| Parameter | Assay | Value |

| EC50 | Cl- Flux Assay | ~5 µM |

| Emax | Cl- Flux Assay | ~150% of control |

| Selectivity | NKCC1 Tl+ Influx Assay | >30-fold selective vs. NKCC1 |

| Effect on EGABA | Perforated Patch-Clamp | Significant hyperpolarizing shift |

Potential Therapeutic Applications

The ability of KCC2 potentiators to restore inhibitory tone in the CNS suggests their potential utility in a wide range of neurological and psychiatric disorders characterized by an excitation/inhibition imbalance.

-

Epilepsy: By enhancing GABAergic inhibition, KCC2 potentiators could raise the seizure threshold and reduce seizure frequency and severity.

-

Neuropathic Pain: Restoring KCC2 function in the spinal cord could alleviate the hyperexcitability of pain-sensing neurons that contributes to chronic pain states.

-

Rett Syndrome: Deficits in KCC2 expression and function are a known hallmark of Rett syndrome. Enhancing KCC2 activity could address some of the core neurological symptoms of this disorder.

-

Spasticity following Spinal Cord Injury: Downregulation of KCC2 contributes to the motor hyperexcitability seen after spinal cord injury. KCC2 potentiation could help to reduce spasticity.

-

Other Potential Indications: Schizophrenia, anxiety disorders, and traumatic brain injury are other areas where restoring GABAergic inhibition through KCC2 potentiation may have therapeutic benefits.

Conclusion and Future Directions

The development of potent and selective KCC2 potentiators represents a promising new frontier in the treatment of a variety of debilitating neurological and psychiatric disorders. While the specific compound this compound requires further public disclosure for a complete technical assessment, the research program at Vanderbilt University has laid a strong foundation for the therapeutic potential of this class of molecules. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds for clinical development, as well as exploring their efficacy in a broader range of disease models. The continued investigation into the complex regulation of KCC2 will undoubtedly unveil further opportunities for therapeutic intervention.

References

- 1. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]

- 2. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]

- 3. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological enhancement of KCC2 gene expression exerts therapeutic effects on human Rett syndrome neurons and Mecp2 mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of VU0240382 in Neuronal Plasticity: A Technical Guide Based on a Prototypical mGluR5 Antagonist

A deep dive into the effects of mGluR5 negative allosteric modulation on synaptic plasticity, using the well-characterized compound Auglurant (VU0424238) as a representative agent in the absence of specific public data on VU0240382.

Introduction

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a critical regulator of neuronal plasticity, the fundamental process by which synaptic connections in the brain strengthen or weaken in response to changes in neural activity. This plasticity underlies learning, memory, and cognitive function. Dysregulation of mGluR5 signaling has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Negative allosteric modulators (NAMs) of mGluR5, which do not directly block the glutamate binding site but rather reduce the receptor's response to glutamate, offer a nuanced approach to modulating its activity.

While specific data on the compound This compound is not publicly available, its nomenclature suggests it originates from the highly productive Vanderbilt Center for Neuroscience Drug Discovery (VCNDD), a leading institution in the development of mGluR5 modulators. To provide a comprehensive technical guide on the anticipated effects of such a compound, this document will focus on a well-characterized mGluR5 NAM from the same research group: Auglurant (VU0424238) . The principles, experimental methodologies, and signaling pathways discussed herein are expected to be broadly applicable to novel mGluR5 NAMs like this compound.

Core Mechanism of Action: Attenuation of mGluR5-Mediated Signaling

Auglurant, like other mGluR5 NAMs, binds to an allosteric site on the mGluR5 protein, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling cascades upon glutamate binding.

The primary signaling pathway initiated by mGluR5 activation involves the Gq alpha subunit of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, compounds like Auglurant dampen this entire cascade, thereby reducing the excitability of the postsynaptic neuron and influencing synaptic plasticity.

Below is a diagram illustrating the canonical mGluR5 signaling pathway and the point of intervention for a negative allosteric modulator.

An In-Depth Technical Guide to the Pharmacology of VU0240382

Notice: Information regarding the pharmacological compound VU0240382 is not available in publicly accessible scientific literature or chemical databases. Extensive searches have yielded no specific data related to its mechanism of action, target receptors, quantitative pharmacological values, or associated experimental protocols.

It is possible that this compound is an internal development code for a compound that has not been publicly disclosed, a misidentified designation, or a compound that has not yet been characterized in published research.

Therefore, the following guide is a template illustrating the expected structure and content for a comprehensive pharmacological whitepaper, as requested. Should information on this compound become available, this framework can be populated with the relevant data.

Introduction and Executive Summary

This section would typically provide a high-level overview of this compound, including its chemical class, primary pharmacological target, and its potential therapeutic applications. It would summarize the key findings related to its potency, selectivity, and mechanism of action.

Mechanism of Action and Target Engagement

This core section would detail the molecular interactions of this compound.

Signaling Pathway of the Target Receptor

Below is a hypothetical signaling pathway diagram for a G-protein coupled receptor (GPCR), a common drug target.

Caption: Hypothetical GPCR signaling pathway for this compound.

Quantitative Pharmacological Data

All quantitative data would be summarized in tables for clear comparison.

Table 1: In Vitro Potency and Affinity of this compound

| Assay Type | Target | Species | IC50 (nM) | EC50 (nM) | Ki (nM) |

| Radioligand Binding | Target X | Human | Data | ||

| Functional Assay (e.g., Calcium Flux) | Target X | Human | Data | ||

| Electrophysiology | Target X | Rat | Data |

Table 2: Selectivity Profile of this compound

| Off-Target Receptor | Assay Type | Species | IC50 / Ki (nM) | Fold Selectivity vs. Target X |

| Receptor Y | Radioligand Binding | Human | >10,000 | >1000 |

| Receptor Z | Functional Assay | Human | >10,000 | >1000 |

Table 3: In Vivo Pharmacokinetic Properties of this compound

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |

| Rat | Intravenous | - | Data | Data | - |

| Rat | Oral | Data | Data | Data | Data |

Experimental Protocols

Detailed methodologies for key experiments would be provided to ensure reproducibility.

Example: Calcium Flux Functional Assay Protocol

-

Cell Culture: CHO-K1 cells stably expressing the human target receptor would be cultured in F-12K Medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Assay Plate Preparation: Cells would be seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium would be removed, and cells would be incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

-

Compound Addition: this compound would be serially diluted and added to the wells.

-

Signal Detection: Fluorescence changes would be measured using a plate reader (e.g., FLIPR) before and after the addition of an agonist for the target receptor.

-

Data Analysis: The change in fluorescence would be used to calculate the EC50 or IC50 values by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Caption: A typical preclinical pharmacology workflow.

Conclusion

This final section would consolidate the findings, highlighting the significance of the pharmacological profile of this compound and discussing its potential for further drug development. It would also outline future research directions.

Methodological & Application

Application Notes and Protocols for In Vitro Assays

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of novel compounds.

Note: Initial searches for the compound "VU0240382" did not yield any specific publicly available information. The following application notes and protocols are provided as a detailed template. To utilize this guide, please replace the placeholder "[Compound Name]" and other bracketed information with the specific details of your molecule of interest.

Introduction

[Compound Name] is a novel small molecule with potential applications in [mention therapeutic area or research field]. Understanding its mechanism of action and characterizing its activity using robust in vitro assays is a critical step in the drug discovery and development process. These application notes provide detailed protocols for key in vitro experiments to assess the biological activity of [Compound Name].

Mechanism of Action

To effectively design in vitro studies, it is essential to hypothesize the mechanism of action of [Compound Name]. This includes identifying its molecular target and the subsequent signaling pathways it modulates.

Example Signaling Pathway Diagram:

Caption: A diagram illustrating a potential signaling cascade initiated by the binding of a compound to its target receptor.

Quantitative Data Summary

A crucial aspect of in vitro characterization is the quantitative measurement of a compound's activity. The data should be presented in a clear and organized manner to facilitate comparison and interpretation.

| Assay Type | Cell Line | Parameter | [Compound Name] Value (nM) | Control Compound Value (nM) |

| Binding Assay | HEK293-Target | Ki | [e.g., 50] | [e.g., 10] |

| Functional Assay | CHO-Target | IC50 / EC50 | [e.g., 200] | [e.g., 25] |

| Electrophysiology | Primary Neurons | IC50 | [e.g., 500] | [e.g., 100] |

Experimental Protocols

Detailed and reproducible protocols are fundamental for generating reliable in vitro data.

Calcium Flux Assay

This assay is commonly used to measure the activation of G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium.

Objective: To determine the potency of [Compound Name] in modulating intracellular calcium levels.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 or CHO cells)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)

-

Pluronic F-127

-

[Compound Name] stock solution (in DMSO)

-

Control agonist/antagonist

-

Microplate reader with fluorescence detection and injectors

Protocol:

-

Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

Compound Addition: Prepare serial dilutions of [Compound Name] and control compounds in assay buffer.

-

Place the plate in the microplate reader and record a stable baseline fluorescence reading.

-

Add the compound dilutions to the respective wells using the instrument's injectors.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity over time. For agonist activity, a rapid increase in fluorescence is expected. For antagonist activity, pre-incubate with the antagonist before adding a known agonist.

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the response as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Experimental Workflow for Calcium Flux Assay:

Caption: A simplified workflow for a typical calcium flux experiment.

Electrophysiology (Patch-Clamp) Assay

Electrophysiology assays are essential for studying compounds that target ion channels. Whole-cell patch-clamp allows for the direct measurement of ion channel activity.

Objective: To characterize the effect of [Compound Name] on the activity of a specific ion channel.

Materials:

-

Cells expressing the target ion channel

-

External and internal patch-clamp solutions

-

Patch pipettes (2-5 MΩ)

-

Patch-clamp amplifier and data acquisition system

-

Perfusion system

-

[Compound Name] stock solution

Protocol:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with the desired resistance. Fill the pipette with the internal solution.

-

Obtaining a Gigaseal: Under microscopic guidance, approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Data Recording: Clamp the cell at a specific holding potential and apply voltage protocols to elicit ion channel currents. Record baseline currents.

-

Compound Application: Perfuse the cell with the external solution containing [Compound Name] at various concentrations.

-

Record the changes in current in the presence of the compound.

-

Data Analysis: Measure the peak current amplitude or total charge transfer. Plot the percentage of inhibition or potentiation as a function of the compound concentration and fit the data to determine the IC50 or EC50.

Logical Flow for Electrophysiology Decision Making:

Caption: A decision tree for a patch-clamp recording experiment.

Troubleshooting

-

Low signal-to-noise ratio in fluorescence assays: Optimize cell density, dye loading concentration, and incubation time.

-

High variability between wells: Ensure consistent cell plating and reagent addition. Check for compound precipitation.

-

Unstable gigaseal in patch-clamp: Use healthy cells and freshly prepared solutions. Ensure the recording setup is free from vibrations.

-

No compound effect: Verify the compound's purity and solubility. Confirm target expression in the cell line.

By following these detailed protocols and guidelines, researchers can effectively characterize the in vitro pharmacology of novel compounds and advance their drug discovery efforts.

Application Notes and Protocols for VU0240382, a Positive Allosteric Modulator of the M5 Muscarinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0240382 is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine. This document provides detailed protocols for the use of this compound and its close analog, VU0238429, in cell culture experiments, focusing on the characterization of its activity at the M5 receptor. The primary experimental readout for M5 activation is the mobilization of intracellular calcium, a hallmark of Gq-coupled GPCR signaling.

Data Presentation

The following table summarizes the pharmacological data for VU0238429, a well-characterized M5 PAM and a close structural analog of the this compound series. This data is critical for designing and interpreting experiments.

| Compound | Target | Action | EC50 (µM) | Selectivity | Cell Line | Assay |

| VU0238429 | M5 mAChR | Positive Allosteric Modulator | 1.16 | >30-fold vs M1 and M3; inactive at M2 and M4 | CHO cells expressing hM5 | Calcium Mobilization |

Signaling Pathway

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators. This compound, as a PAM, binds to an allosteric site on the M5 receptor, enhancing the binding affinity and/or efficacy of acetylcholine and potentiating this signaling cascade.

Experimental Protocols

Cell Culture of CHO-hM5 Cells

This protocol describes the maintenance of Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5).

Materials:

-

CHO-hM5 cells

-

Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 20 mM HEPES, and a selection antibiotic (e.g., 400 µg/mL G418).

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T-75)

-

37°C, 5% CO₂ incubator

Procedure:

-

Culture CHO-hM5 cells in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA.

-

Incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of pre-warmed Growth Medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh Growth Medium.

-

Return the flask to the incubator.

Calcium Mobilization Assay for M5 PAM Activity

This protocol details the procedure for measuring intracellular calcium mobilization in CHO-hM5 cells to determine the potency and efficacy of this compound as a positive allosteric modulator.

Materials:

-

CHO-hM5 cells

-

Black-walled, clear-bottom 384-well microplates

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

This compound (and/or VU0238429)

-

Acetylcholine (ACh)

-

DMSO

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FDSS).

Procedure:

Cell Plating:

-

The day before the assay, seed CHO-hM5 cells into black-walled, clear-bottom 384-well plates at a density of 15,000 cells per well in 20 µL of Growth Medium.[1]

-

Incubate the plates overnight at 37°C with 5% CO₂.[1]

Dye Loading:

-

On the day of the assay, prepare the dye loading solution. A typical solution consists of 4.5 µM Fluo-4 AM and 0.04% Pluronic F-127 in Assay Buffer.[1]

-

Aspirate the growth medium from the cell plates and add 20 µL of the dye loading solution to each well.

Compound and Agonist Preparation:

-

Prepare serial dilutions of this compound in Assay Buffer. A 2x final concentration stock is typically prepared in 0.6% DMSO.[2]

-

Prepare a concentration-response curve of acetylcholine (ACh) at a 5x stock solution in Assay Buffer.[1]

Assay Measurement:

-

After incubation, the dye is removed and replaced with Assay Buffer.[2]

-

Place the plate in the fluorescence plate reader, which is set to 37°C.[1]

-

The instrument will add the this compound solution to the wells.

-

Allow for a pre-incubation period with the PAM for approximately 1.5 to 2.5 minutes.[1][2]

-

The instrument will then add the ACh solution to the wells to stimulate the cells.

-

Measure the fluorescence intensity (typically excitation at 488 nm and emission at 525 nm) kinetically for at least 50-60 seconds after ACh addition.[2]

Data Analysis:

-

The fluorescence signal is first normalized to the baseline before agonist addition.

-

The response is then expressed as a percentage of the maximal response to a saturating concentration of acetylcholine.

-

Plot the concentration-response curves and calculate the EC50 values for this compound in the presence of a fixed, sub-maximal (EC20) concentration of ACh.

Experimental Workflow Diagram

References

- 1. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for VU0240382 in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0240382 is a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). M4 receptors, predominantly expressed in the central nervous system, are Gαi/o-coupled receptors that play a crucial role in modulating neurotransmission.[1] As inhibitory receptors, their activation leads to a decrease in cellular activity, often through the inhibition of adenylyl cyclase and modulation of ion channels.[2][3] Specifically, M4 receptors have been shown to inhibit N- and P-type calcium currents and modulate potassium channels.[2][3] The blockade of M4 receptors by antagonists like this compound can prevent these effects, leading to increased neuronal excitability and neurotransmitter release. This makes this compound a valuable tool for investigating the physiological roles of M4 receptors in various neuronal circuits and its potential as a therapeutic agent for neurological and psychiatric disorders.[1][4]

These application notes provide recommended concentrations and detailed protocols for the use of this compound in electrophysiological studies, based on established methodologies for selective M4 receptor antagonists.

Data Presentation

The following table summarizes the recommended concentration of a selective M4 antagonist, VU6021625, which has a similar profile to this compound, for use in ex vivo electrophysiology. This provides a strong starting point for optimizing the concentration of this compound in your specific experimental setup.

| Compound | Application | Concentration | Tissue/Cell Type | Key Findings | Reference |

| VU6021625 | Ex vivo whole-cell patch-clamp electrophysiology | 10 µM | GABAergic cells of the Substantia Nigra pars reticulata (SNr) | Reversed M4-mediated inhibition of direct pathway activity and dopamine (B1211576) release. | [5][6] |

Experimental Protocols

This section provides a detailed protocol for a whole-cell patch-clamp recording experiment using an M4 receptor antagonist in brain slices. This protocol is adapted from studies utilizing selective M4 antagonists.[5][6][7]

Objective: To measure the effect of this compound on synaptic transmission in a specific neuronal population.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipette

-

Brain slicing apparatus (vibratome)

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Borosilicate glass capillaries for pipettes

-

Animal model (e.g., mouse or rat)

Protocol:

-

Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 250-300 µm thick) of the brain region of interest.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Visually identify the target neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) for a stable period (e.g., 5-10 minutes).

-

-

Application of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF. A starting concentration of 10 µM is recommended based on similar M4 antagonists.[5][6]

-

Bath-apply the this compound-containing aCSF to the brain slice.

-

Allow sufficient time for the drug to equilibrate in the tissue (e.g., 10-15 minutes).

-

Record the synaptic activity in the presence of this compound.

-

-

Data Analysis:

-

Analyze the recorded data to determine the effects of this compound on synaptic parameters such as amplitude, frequency, and kinetics of postsynaptic currents.

-

Compare the data before and after drug application using appropriate statistical tests.

-

Mandatory Visualization

Signaling Pathway of M4 Muscarinic Acetylcholine Receptor

Caption: Signaling pathway of the M4 muscarinic acetylcholine receptor.

Experimental Workflow for Electrophysiological Recording

Caption: General workflow for a whole-cell patch-clamp experiment.

References

- 1. What are M4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. google.com [google.com]

- 3. Muscarinic (m2/m4) receptors reduce N- and P-type Ca2+ currents in rat neostriatal cholinergic interneurons through a fast, membrane-delimited, G-protein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the In Vivo Administration of VU0240382: Application Notes and Protocols for Preclinical Research

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the in vivo administration of VU0240382, a novel area of investigation. Due to the limited publicly available information on this compound, this guide synthesizes general principles of in vivo compound administration and known characteristics of similar neurological modulators to propose a foundational framework for its study.

Introduction

While specific details regarding this compound are not widely disseminated in scientific literature, its investigation in in vivo animal models is crucial for elucidating its pharmacokinetic, pharmacodynamic, and toxicological profiles. These studies are fundamental to understanding its potential therapeutic applications and advancing it through the drug development pipeline. This document outlines recommended procedures for handling, formulating, and administering this compound to laboratory animals, alongside a proposed signaling pathway that may be relevant to its mechanism of action.

Quantitative Data Summary

Given the absence of specific published data for this compound, the following table presents a template for summarizing key quantitative parameters that should be assessed during in vivo studies. Researchers are encouraged to populate this table with their experimental data for clear and concise presentation and comparison across different study arms.

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |

| Pharmacokinetics | ||||

| Cmax (ng/mL) | N/A | |||

| Tmax (h) | N/A | |||

| AUC (0-t) (ng·h/mL) | N/A | |||

| Half-life (t1/2) (h) | N/A | |||

| Bioavailability (%) | N/A | |||

| Pharmacodynamics | ||||

| Target Engagement (%) | ||||

| Biomarker Modulation | ||||

| Behavioral Endpoint 1 | ||||

| Behavioral Endpoint 2 | ||||

| Safety/Tolerability | ||||

| Body Weight Change (%) | ||||

| Clinical Observations | ||||

| Relevant Organ Weights |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and administration of this compound for in vivo studies. These are generalized protocols and may require optimization based on the specific animal model, research question, and physicochemical properties of the compound.

Formulation Protocol

Objective: To prepare a stable and homogenous formulation of this compound suitable for the chosen route of administration.

Materials:

-

This compound compound

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO/5% Tween 80 in sterile water)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

pH meter

Procedure:

-

Accurately weigh the required amount of this compound using an analytical balance.

-

In a sterile vial, add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution or suspension.

-

If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes may be employed.

-

Visually inspect the formulation for homogeneity. For suspensions, ensure a uniform distribution of particles.

-

Measure and adjust the pH of the formulation to a physiologically compatible range (typically pH 6.5-7.5) if necessary.

-

Prepare the formulation fresh on the day of dosing, or if stability data is available, store as recommended (e.g., at 4°C, protected from light).

In Vivo Administration Protocol (Intraperitoneal Injection)

Objective: To administer this compound to rodents via intraperitoneal (IP) injection.

Materials:

-

Prepared this compound formulation

-

Appropriate animal model (e.g., mice, rats)

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

70% ethanol (B145695) for disinfection

-

Animal scale

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Accurately weigh each animal to determine the correct injection volume based on the desired dose (in mg/kg).

-

Gently restrain the animal, exposing the lower abdominal area. For mice, the scruffing method is common. For rats, a two-handed grip can be used.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle, being careful to avoid the internal organs.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the calculated volume of the this compound formulation.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any immediate adverse reactions.

Visualizing the Workflow and Potential Signaling Pathway

To aid in the conceptualization of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for in vivo administration of this compound.

Based on the investigation of similar neurological compounds, this compound may act as a modulator of a key neurotransmitter pathway. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound.

Caption: A potential signaling pathway modulated by this compound.

Conclusion

The successful in vivo evaluation of this compound hinges on the meticulous application of standardized and well-documented protocols. The information and templates provided herein offer a starting point for researchers to design and execute robust preclinical studies. As more data on this compound becomes available, these application notes and protocols should be updated to reflect the specific characteristics and handling requirements of the compound. Rigorous and systematic investigation will be paramount in unlocking the therapeutic potential of this novel agent.

Application Note: Preparing a Stock Solution of VU0240382 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0240382 is a small molecule of interest in various research and drug development applications. Accurate and consistent preparation of a stock solution is the first critical step for reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal solvent for many small molecules.[1][2] This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound in DMSO.

Key Considerations for Stock Solutions in DMSO

-

Purity of DMSO: Use only high-purity, anhydrous, or molecular biology grade DMSO to prevent degradation of the compound and ensure reproducibility.

-

Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb moisture from the atmosphere.[1][2] Moisture can affect the solubility and stability of the dissolved compound. Always use a fresh, unopened bottle of DMSO or a properly stored and sealed container.

-

Compound Stability: While DMSO is an excellent solvent, some compounds may degrade over time, even when stored at low temperatures. It is crucial to be aware of the specific stability information for this compound if available.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound and introduce moisture into the stock solution. It is highly recommended to aliquot the stock solution into single-use volumes.[3]

-

Final DMSO Concentration in Assays: High concentrations of DMSO can be toxic to cells.[3] It is best practice to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally below 0.1%.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]

Quantitative Data Summary

For the purpose of this protocol, we will assume a hypothetical molecular weight for this compound. Please substitute the actual molecular weight of your compound for accurate calculations.

| Parameter | Value | Notes |

| Hypothetical Molecular Weight of this compound | 450.5 g/mol | This is an assumed value. Use the actual molecular weight for your calculations. |

| Desired Stock Concentration | 10 mM | A common starting concentration for small molecule stock solutions. |

| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% purity |

| Storage Temperature | -20°C or -80°C | Aliquoted for single use to avoid freeze-thaw cycles.[3] |

| Final DMSO Concentration in Assay (Recommended) | < 0.5% | Minimizes solvent-induced cellular toxicity.[3] |

Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Determine the required mass of this compound:

-

Use the following formula to calculate the mass of this compound required to make a specific volume of a 10 mM stock solution.

-

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Example calculation for 1 mL of a 10 mM stock solution:

-

Desired Concentration = 10 mM = 0.01 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 450.5 g/mol (hypothetical)

-

Mass (mg) = (0.01 mol/L) * (0.001 L) * (450.5 g/mol ) * (1000 mg/g) = 4.505 mg

-

-

-

Weighing the Compound:

-

Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out the calculated amount of this compound powder into the tube. It is often easier and more accurate to add the powder directly to the vial you will be dissolving it in to avoid transfer loss.[4]

-

-

Dissolving the Compound:

-

Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Example: Add 1 mL of DMSO to the 4.505 mg of this compound.

-

Cap the tube securely.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can aid in dissolving less soluble compounds, but be cautious as heat can degrade some molecules.

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

Experimental Workflow Diagram

Caption: Workflow for preparing a stock solution of this compound in DMSO.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical steps and considerations when preparing and using a DMSO stock solution in a biological experiment.

Caption: Logical workflow for the use of a DMSO stock solution in experiments.

References

Application Notes and Protocols for Measuring mGluR5 Activation by VU0240382

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, fragile X syndrome, and anxiety. Positive allosteric modulators (PAMs) of mGluR5, such as VU0240382, represent a promising therapeutic strategy. These compounds do not activate the receptor directly but enhance its response to the endogenous agonist, glutamate. Accurate and robust methods for quantifying the activation of mGluR5 by PAMs like this compound are essential for drug discovery and development.

These application notes provide detailed protocols for key in vitro and in vivo techniques to characterize the pharmacological activity of this compound at the mGluR5 receptor.

mGluR5 Signaling Pathway

The binding of glutamate to mGluR5 activates the Gq alpha subunit of the G-protein complex. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC).

Figure 1: Simplified mGluR5 signaling cascade.

In Vitro Assays

Calcium Mobilization Assay

This assay is a primary functional screen for mGluR5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:

Figure 2: Workflow for a calcium mobilization assay.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing human or rat mGluR5 into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) for 45-60 minutes at 37°C.[1]

-

Compound Addition:

-

For PAM activity, add varying concentrations of this compound to the wells.

-

Incubate for a predetermined time (e.g., 15 minutes).

-

-

Agonist Stimulation: Add a sub-maximal concentration (EC20) of glutamate to the wells.

-

Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation of ~485 nm and an emission of ~525 nm.[2]

-

Data Analysis:

-

Normalize the data to the maximal glutamate response.

-

Determine the EC50 of this compound for the potentiation of the glutamate response.

-

Data Presentation:

| Compound | Assay | Parameter | Value |

| This compound | Calcium Mobilization | EC50 (Potentiation) | To be determined |

| Reference PAM | Calcium Mobilization | EC50 (Potentiation) | e.g., 10 nM |

Radioligand Binding Assay

This assay determines the affinity (Ki) of this compound for the allosteric binding site on mGluR5. It typically involves competition with a radiolabeled allosteric antagonist.[3]

Protocol:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells expressing mGluR5.[3]

-

Assay Setup: In a 96-well plate, add:

-

Cell membranes (e.g., 20-40 µg protein/well).

-

A fixed concentration of a radiolabeled mGluR5 antagonist that binds to the allosteric site (e.g., [3H]MPEP).[3]

-

Varying concentrations of unlabeled this compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-